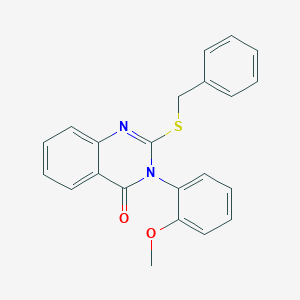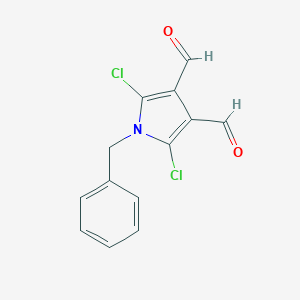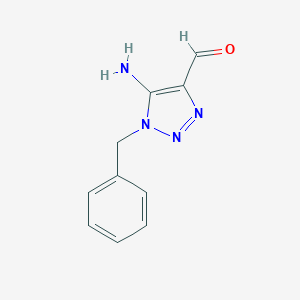
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, also known as BMQ, is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood. However, it has been proposed that 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting antioxidant activity.
Biochemical and Physiological Effects:
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the activity of various enzymes, such as COX-2 and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
实验室实验的优点和局限性
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it exhibits potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further research in the field of oncology. However, there are also some limitations associated with 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. For example, its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective analogs. Another direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one could be further evaluated in preclinical and clinical studies to determine its safety and efficacy in humans. Finally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one could be used as a lead compound for the development of new drugs with improved therapeutic potential.
合成方法
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one can be synthesized through a multistep process starting from 2-nitrobenzaldehyde and 2-methoxyaniline. The first step involves the reduction of 2-nitrobenzaldehyde to 2-amino-5-nitrobenzyl alcohol, followed by the condensation of the latter with 2-methoxyaniline to form 2-(2-methoxyphenyl)-5-nitrobenzyl alcohol. The nitro group is then reduced to an amino group, and the resulting compound is treated with thionyl chloride to form 2-(2-methoxyphenyl)-5-nitrobenzyl chloride. The final step involves the reaction of the latter with thiourea to form 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one.
科学研究应用
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C22H18N2O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2S/c1-26-20-14-8-7-13-19(20)24-21(25)17-11-5-6-12-18(17)23-22(24)27-15-16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
InChI 键 |
ABCBLYIBRYXWCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)
![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)
![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)





![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)

